molecular formula C12H7ClN4O2S B2935400 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 955313-99-2

6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2935400
CAS No.: 955313-99-2
M. Wt: 306.72
InChI Key: AQURYDILHILLBM-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a quinoline derivative with a thiadiazole moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are performed to introduce the respective substituents at the appropriate positions on the quinoline ring.

  • Coupling with Thiadiazole: The thiadiazole moiety is introduced through a coupling reaction with 1,3,4-thiadiazole-2-amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to introduce hydroxyl groups.

  • Substitution: Chlorination and amination reactions are examples of substitution reactions that modify the quinoline ring.

  • Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromyl chloride, and hydrogen peroxide are commonly used for oxidation reactions.

  • Chlorinating Agents: Thionyl chloride and phosphorus pentachloride are used for chlorination.

  • Coupling Reagents: Carbodiimides and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for the final coupling step.

Major Products Formed:

  • Hydroxylated Quinolines: These are intermediates in the synthesis process.

  • Chlorinated Quinolines: These intermediates are further reacted to introduce the thiadiazole moiety.

  • Final Product: this compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Studies have explored its use in treating infections and cancer.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals. It can be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • 6-Chloro-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Similar structure but lacks the hydroxy group.

  • 4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Lacks the chloro group.

  • 6-Chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole moiety.

Uniqueness: 6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both chloro and hydroxy groups, as well as the thiadiazole moiety. This combination of functional groups contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

6-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURYDILHILLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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